8-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene
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Overview
Description
8-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene is a complex organic compound characterized by its unique spirocyclic structure. This compound features a combination of fluorophenyl, methoxyphenyl, and propylthio groups, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions:
Sulfonylation: To introduce the sulfonyl group.
Spirocyclization: To form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
8-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Affecting processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 8-((4-Chlorophenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene
- 8-((4-Bromophenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene
Uniqueness
Compared to similar compounds, 8-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity and size can affect the compound’s interaction with biological targets and its overall stability.
Properties
IUPAC Name |
8-(4-fluorophenyl)sulfonyl-2-(4-methoxyphenyl)-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O3S2/c1-3-16-31-22-21(17-4-8-19(30-2)9-5-17)25-23(26-22)12-14-27(15-13-23)32(28,29)20-10-6-18(24)7-11-20/h4-11H,3,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBHGBBTTAAJSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)N=C1C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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